Undecane

Catalog No.
S561917
CAS No.
1120-21-4
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecane

CAS Number

1120-21-4

Product Name

Undecane

IUPAC Name

undecane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3

InChI Key

RSJKGSCJYJTIGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC

Solubility

2.82e-08 M
In water, 0.014 mg/L at 25 deg (critical evaluation of all available data)
In water, 0.0044 mg/L at 25 °C
Miscible with ethyl alcohol, ethe

Synonyms

undecane

Canonical SMILES

CCCCCCCCCCC

Internal Standard in Gas Chromatography:

Undecane's consistent physical and chemical properties make it a valuable internal standard in gas chromatography (GC) . As a known reference, it helps quantify other unknown components within a mixture by comparing their peak areas in the chromatogram . This application is crucial in various fields, including environmental monitoring, food analysis, and forensics.

Potential Anti-inflammatory and Anti-allergic Properties:

Recent research suggests undecane may possess anti-inflammatory and anti-allergic properties. Studies have shown it can:

  • Increase intracellular cAMP levels: This molecule plays a crucial role in numerous cellular processes, including suppressing inflammation .
  • Inhibit mast cell degranulation: Mast cells release inflammatory mediators when activated. Undecane's ability to suppress this process could be beneficial in managing allergic reactions .
  • Downregulate inflammatory cytokine expression: Undecane may reduce the production of pro-inflammatory molecules by keratinocytes, skin cells involved in inflammatory responses .

Undecane, also known as hendecane, is a linear alkane hydrocarbon with the chemical formula C11H24\text{C}_{11}\text{H}_{24}. It consists of eleven carbon atoms and twenty-four hydrogen atoms, arranged in a straight-chain configuration. This compound is classified as a colorless liquid at room temperature, with a boiling point ranging from 193 to 197 °C and a melting point between -26.6 to -25.0 °C . Undecane is notable for its gasoline-like odor and low solubility in water, which makes it less dense than water .

Undecane has over 159 isomers, making it structurally diverse among alkanes . It is commonly used as a reference compound in gas chromatography due to its well-defined boiling point, which aids in the retention time comparison of other hydrocarbons during analysis .

Undecane exhibits interesting biological properties. It acts as a:

  • Sex Attractant: Undecane is a mild sex attractant for certain moth species like the diamondback moth (Plutella xylostella) and some cockroach species []. It is believed to play a role in attracting these insects for mating purposes.
  • Alert Signal: For some ant species, undecane functions as an alert signal, triggering alarm behavior and recruitment of nestmates. The exact mechanism of this response is still under investigation.
  • Flammability: Undecane is a flammable liquid with a low flash point. It can readily ignite when exposed to heat, sparks, or open flames.
  • Inhalation: Inhalation of undecane vapors can cause irritation of the respiratory tract.
  • Skin Contact: Prolonged or repeated skin contact can cause irritation or dermatitis.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling undecane.
  • Work in a well-ventilated area.
  • Store undecane in a cool, dry place away from heat sources and ignition sources.
  • Dispose of undecane according to local regulations.
Typical of alkanes. One significant reaction involves its hydrogenation process, where undecene (an unsaturated hydrocarbon) reacts with hydrogen to produce undecane:

H2+C11H22C11H24\text{H}_2+\text{C}_{11}\text{H}_{22}\rightarrow \text{C}_{11}\text{H}_{24}

The enthalpy of this reaction at standard conditions is approximately -123.8 kJ/mol . Other reactions include combustion, where undecane combusts in the presence of oxygen to yield carbon dioxide and water:

C11H24+17O211CO2+12H2O\text{C}_{11}\text{H}_{24}+17\text{O}_2\rightarrow 11\text{CO}_2+12\text{H}_2\text{O}

Undecane exhibits biological activity as a sex pheromone for certain insects, such as moths and cockroaches. It serves as an attractant and alert signal for various ant species, including Formica lugubris and Caloglyphus rodriguezi . This biological role highlights its significance in ecological interactions and potential applications in pest management.

Undecane can be synthesized through several methods:

  • Hydrogenation of Unsaturated Hydrocarbons: As mentioned earlier, undecene can be hydrogenated to produce undecane.
  • Fischer-Tropsch Synthesis: This method involves the conversion of carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
  • Decarboxylation of Fatty Acids: Undecanoic acid can undergo decarboxylation to yield undecane.
  • Alkylation Reactions: The alkylation of smaller alkanes or alkenes can also lead to the formation of undecane.

Undecane has various applications across different fields:

  • Chemical Industry: It serves as a precursor for producing other chemicals and hydrocarbons.
  • Analytical Chemistry: Used as an internal standard in gas chromatography due to its known boiling point.
  • Biological Research: Its role as a pheromone makes it valuable in studies related to insect behavior and ecology.
  • Solvent: Undecane can be utilized as a solvent in organic reactions due to its non-polar nature.

Research on undecane's interactions primarily focuses on its biological activity and chemical reactivity. Studies have shown that undecane can interact with specific receptors in insects, facilitating its role as a pheromone. Additionally, its reactivity with oxygen during combustion has been studied to understand its environmental impact when released into the atmosphere.

Undecane shares similarities with other linear alkanes but is unique due to its specific chain length and properties. Here are some comparable compounds:

CompoundChemical FormulaBoiling Point (°C)Unique Features
DecaneC10H22174-176Shorter carbon chain; used as a fuel additive
DodecaneC12H26216-218Longer carbon chain; used in cosmetics and perfumes
NonaneC9H20151-152Used in jet fuel; shorter than undecane
TridecaneC13H28233-235Longer carbon chain; used in lubricants

Undecane's unique position among these compounds lies in its specific applications as both an attractant in biological systems and an analytical standard in chemical processes . Its relatively high boiling point compared to decane but lower than dodecane further distinguishes it within this group of hydrocarbons.

Early Discovery and Structural Elucidation

The study of alkanes began in the early 19th century when Michel Eugène Chevreul isolated saturated hydrocarbons, followed by Michael Faraday’s discovery of methane. Undecane itself was first characterized during the mid-20th century, with its structural confirmation through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key milestones include:

  • 1977: Isolation of dactylol, a bicyclo[6.3.0]undecane sesquiterpenoid, from Caribbean sea hares (Aplysia dactylomela).
  • 1980s: Development of synthetic routes for undecane derivatives, including Claisen rearrangement and oxy-Cope rearrangement strategies.
  • 2007: Enantioselective copper-catalyzed [2 + 2]-cycloaddition reactions for synthesizing complex undecane frameworks.

These advancements underscored undecane’s role as a scaffold for bioactive molecules and synthetic targets.

Analytical and Industrial Applications

Undecane’s chemical inertness and predictable volatility made it an ideal internal standard in gas chromatography (GC). Its boiling point (196°C) and non-polar nature enable precise retention time comparisons for hydrocarbons. Industrial adoption expanded into:

  • Lubricants: Used as a base in lubricating oils due to its low viscosity (1.6 mm²/s at 20°C) and high thermal stability.
  • Cosmetics: Incorporated as an emollient in skincare products, offering a silicone-like "powder-dry" finish and rapid absorption.

Significance in Contemporary Chemical Sciences

Synthetic Chemistry and Biodiversity

Undecane derivatives exhibit diverse biological activities, driving research in natural product synthesis:

  • Bicyclo[6.3.0]undecane Sesquiterpenoids: Found in marine organisms, these compounds show antifouling and weak anti-inflammatory properties. For example, Sinularia capillosa yields capillosanols (10–23), which inhibit TNF-α activity at micromolar concentrations.
  • Tricyclo[5.2.2.0]undecane Skeletons: Key intermediates in synthesizing complex polycyclic molecules, such as those reported in Journal of Organic Chemistry for enantioselective syntheses.

Environmental and Astrochemical Relevance

Recent findings highlight undecane’s role in planetary science and environmental monitoring:

  • Mars Organic Molecules: NASA’s Curiosity rover detected decane, undecane, and dodecane in Martian rock samples, suggesting preserved fatty acid fragments from ancient microbial activity.
  • Environmental Fate: With a vapor pressure of 0.6 hPa at 20°C and a calculated log Kow of 5.74, undecane partitions predominantly to air, undergoing photo-oxidation (half-life: 10.2 hours).

Current Research Paradigms and Challenges

Synthetic Methodologies

Modern synthesis focuses on efficiency and stereoselectivity:

  • Catalytic Approaches: Enantioselective copper-catalyzed [2 + 2]-cycloadditions enable asymmetric synthesis of bicyclic undecane derivatives.
  • Spirocyclic Systems: A six-step route from 1,4-butanediol produces 1,7-dioxaspiro[5.5]undecane, showcasing modular synthetic strategies.
Synthetic MethodKey FeaturesYield/SelectivitySource
Claisen RearrangementThermal rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonylsModerate, non-stereoselective
Oxy-Cope RearrangementRadical-mediated rearrangement for tricyclic frameworksHigh stereoselectivity
Copper-Catalyzed CycloadditionAsymmetric [2 + 2] reactions for bicyclic systems>90% enantiomeric excess

Data Tables and Key Properties

Physical and Chemical Properties

PropertyValueSource
Boiling Point196°C
Density0.74 g/cm³ (20°C)
Flash Point60°C
Vapor Pressure0.6 hPa (20°C)
Log Kow5.74
Solubility in Water0.004–0.044 mg/L (25°C)

Industrial and Analytical Applications

ApplicationUse CaseAdvantages
Gas ChromatographyInternal standard for retention time calibrationPredictable volatility, non-reactive
LubricantsBase oil in industrial greasesLow viscosity, high thermal stability
CosmeticsEmollient in skincare formulationsRapid absorption, non-greasy texture

Industrial Applications and Utilization

Linear Alkylbenzene (LAB) Production

Undecane is a key precursor in LAB synthesis, which involves alkylation of benzene with linear alkanes. LABs serve as intermediates for detergent alcohols and sulfonates, critical components in household and industrial cleaning agents [1] [4]. The process typically employs undecane in chlorinated paraffin production, where it undergoes free-radical chlorination to generate chlorodecanes. These chlorinated derivatives react with benzene via Friedel-Crafts catalysis, forming LABs with optimized surfactant properties [4]. Recent advancements focus on improving alkylation selectivity to minimize branched byproducts, enhancing detergent biodegradability [4].

Petroleum Research Applications

In petroleum science, undecane acts as a reference compound for studying fuel combustion dynamics and hydrocarbon cracking. Its linear structure and predictable pyrolysis behavior make it ideal for simulating diesel and jet fuel components in laboratory settings [1]. Researchers utilize undecane to calibrate gas chromatography-mass spectrometry (GC-MS) systems for hydrocarbon analysis, leveraging its distinct retention indices and fragmentation patterns [3]. Additionally, undecane’s role in microbial degradation studies helps assess bioremediation strategies for oil spills, as certain marine bacteria metabolize it within 20 days under aerobic conditions [1].

Cosmetic Industry Applications as Emollient

While not a primary emollient, undecane occasionally features in cosmetic formulations as a lightweight moisturizing agent. Its low viscosity and non-greasy texture suit lotions and creams requiring rapid skin absorption. However, its use is less prevalent than shorter-chain alkanes (e.g., decane) due to higher molecular weight, which may reduce spreadability. Formulators often blend undecane with esters or silicones to balance emollience and sensory characteristics [1].

Solvent Applications in Research Settings

Undecane’s nonpolar nature and high boiling point (195°C) make it valuable in research laboratories as a solvent for hydrophobic compounds. It facilitates synthesis of metal-organic frameworks (MOFs) and nanoparticle dispersions, where inertness and thermal stability are paramount [2] [3]. For example, Fujifilm Wako supplies 99% pure undecane for precision applications like chromatography chaser solvents, which prevent sample carryover in GC systems [2]. Its refractive index (1.415–1.419) also aids in optical studies of liquid-phase reactions [2].

Table 1: Physicochemical Properties of Undecane

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Boiling Point195°C
Melting Point-26°C
Density (20°C)0.737–0.745 g/mL
Refractive Index (20°C)1.415–1.419
Flash Point65°C

Table 2: Industrial Applications of Undecane

Application SectorUse Case
Detergent ManufacturingLinear alkylbenzene (LAB) synthesis
Fuel ResearchCombustion modeling, GC-MS calibration
Specialty ChemicalsChlorinated paraffin production
Laboratory SolventsMOF synthesis, nanoparticle dispersion

Density Functional Theory (DFT) Applications

Density Functional Theory has emerged as a cornerstone methodology for investigating the electronic structure and properties of undecane. The fundamental principle of DFT, established by Walter Kohn's groundbreaking work in 1960, demonstrates that the ground state energy of an electronic system can be expressed as a functional of electron density rather than the wave function [1] [2]. This revolutionary approach reduces the computational complexity from functions of 3N variables to functions of only three spatial coordinates, making it feasible to study larger molecular systems like undecane.

The application of DFT to undecane research encompasses several critical computational domains. Electronic structure calculations using B3LYP/6-31G* basis sets provide accurate descriptions of molecular orbitals and electron density distributions with typical accuracies of ±2-5 kcal/mol [3] [2]. Molecular geometry optimization employs generalized gradient approximation (GGA) functionals such as PBE, PBEsol, and BLYP, achieving geometric precision within ±0.1-0.5 kcal/mol [3] [4]. Vibrational frequency analysis through B3LYP calculations enables the characterization of molecular vibrations with accuracies of ±10-50 cm⁻¹, providing crucial information for spectroscopic interpretation [3] [4].

The computational scaling of DFT methods follows O(N³) complexity for most applications, making it computationally tractable for undecane systems containing up to 100 atoms [4] [5]. However, binding energy calculations involving van der Waals interactions require higher-level treatments with dispersion-corrected functionals, scaling as O(N⁴) but providing enhanced accuracy of ±1-3 kcal/mol [3] [2]. The choice of exchange-correlation functional critically determines the accuracy of DFT calculations, with hybrid functionals offering superior performance for conformational analysis and thermodynamic property prediction [2] [4].

Analytical Research Frameworks

The analytical characterization of undecane employs a comprehensive suite of experimental techniques, each providing unique insights into molecular structure, composition, and properties. Gas chromatography-mass spectrometry (GC-MS) stands as the premier analytical framework for undecane identification and quantification [8] [9] [10]. The technique exploits the predictable volatility of undecane (boiling point 196°C) to achieve precise retention time comparisons with other hydrocarbons [11] [8] [9]. Mass spectrometric detection provides characteristic fragmentation patterns, with molecular ion peaks at m/z 156 and fragment ions displaying typical alkane fragmentation series differing by 14 mass units [9] [10].

The analytical performance of GC-MS for undecane demonstrates exceptional sensitivity, achieving detection limits in the nanogram to picogram range [9] [10]. Quantitative analysis utilizes undecane as an internal standard due to its well-characterized physical properties and chemical stability [11] [12] [13]. The technique requires minimal sample preparation, typically involving direct injection of 0.1-2 μL sample volumes into heated injection ports maintained at 280°C [8] [10]. Column temperature programming from 50°C to 320°C at controlled heating rates optimizes compound separation and identification [8] [10].

Fourier transform infrared (FTIR) spectroscopy provides complementary structural information through vibrational frequency analysis [8] [14] [15]. The technique identifies functional groups by measuring infrared absorption at characteristic frequencies, with undecane exhibiting prominent C-H stretching modes around 2900-3000 cm⁻¹ and C-C stretching vibrations in the 800-1300 cm⁻¹ region [15]. The non-destructive nature of FTIR analysis and minimal sample preparation requirements make it particularly suitable for undecane characterization [14] [15].

Nuclear magnetic resonance (NMR) spectroscopy offers unparalleled structural elucidation capabilities for undecane through both ¹H and ¹³C NMR measurements. Proton NMR provides detailed information about hydrogen environments, with characteristic chemical shifts for methyl groups around 0.9 ppm and methylene groups around 1.3 ppm. Carbon-13 NMR distinguishes between different carbon environments, enabling complete structural assignment of undecane and its derivatives. The technique requires deuterated solvents and internal standards such as tetramethylsilane (TMS) for precise chemical shift referencing.

Experimental Design Considerations

The design of experiments for undecane research requires careful consideration of multiple factors to ensure data quality, reproducibility, and statistical significance. Sample preparation protocols must accommodate the volatile nature of undecane while maintaining sample integrity throughout the analytical process [8] [12]. For GC-MS analysis, sample volumes are typically limited to 0.1-2 μL to prevent column overloading, with injection techniques employing split or splitless modes depending on concentration requirements [8] [10].

Measurement conditions must be optimized for each analytical technique to maximize sensitivity and accuracy. Gas chromatographic separations employ column temperature programming from 50°C to 320°C at controlled heating rates of 5-10°C/min, with carrier gas flow rates maintained at 1-2 mL/min [8] [10]. Mass spectrometric detection utilizes electron ionization at 70 eV to generate reproducible fragmentation patterns, with mass scanning ranges typically set from 40-700 m/z [8] [10]. The interface temperature between GC and MS is maintained 10°C above the final column temperature to prevent analyte condensation [10].

Calibration standards play a crucial role in ensuring measurement accuracy and traceability. Undecane itself serves as an internal standard for hydrocarbon analysis due to its well-defined boiling point and chemical stability [11] [12] [13]. External calibration employs certified reference materials with known concentrations, enabling quantitative analysis with relative standard deviations typically below 5% [12] [13]. Quality control measures include retention time precision requirements of ±0.05 minutes and regular analysis of blank samples to monitor contamination [8] [10].

Statistical analysis protocols must account for the inherent variability in experimental measurements and provide appropriate measures of uncertainty. Replicate measurements are essential for assessing precision, with minimum requirements of triplicate analyses for routine determinations. Data processing involves peak integration algorithms for chromatographic data and spectral correlation methods for spectroscopic measurements [12] [10]. Validation methods employ comparison with certified reference materials and inter-laboratory studies to ensure measurement accuracy and reliability [8] [10].

Novel Research Instrumentation Techniques

The advancement of undecane research relies increasingly on novel instrumentation techniques that provide enhanced analytical capabilities and improved measurement precision. Time-of-flight mass spectrometry (TOF-MS) and Orbitrap mass spectrometry represent significant improvements over conventional quadrupole systems, offering superior mass accuracy and resolution [9]. These advanced mass analyzers enable precise isotope ratio measurements and detailed fragmentation studies, providing deeper insights into undecane molecular structure and behavior [9].

High-resolution spectroscopic techniques have revolutionized structural characterization capabilities for undecane and related compounds. Two-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, provides detailed connectivity information that enables complete structural assignment. Ultra-high field NMR spectrometers operating at 600-800 MHz offer enhanced sensitivity and resolution, facilitating analysis of dilute samples and complex mixtures. These techniques are particularly valuable for studying undecane derivatives and investigating molecular dynamics in solution.

Coupled analytical systems represent a major advancement in comprehensive chemical characterization. Thermogravimetric analysis coupled with FTIR spectroscopy (TGA-FTIR) enables simultaneous measurement of mass changes and evolved gas analysis during thermal decomposition. This hyphenated technique provides detailed information about thermal stability mechanisms and decomposition pathways, crucial for understanding undecane behavior under various temperature conditions. Similarly, simultaneous TGA-DSC-MS systems offer comprehensive thermal characterization by combining mass change, heat flow, and evolved gas analysis in a single measurement.

Computational instrumentation has experienced dramatic improvements through the implementation of graphics processing unit (GPU) acceleration and parallel computing architectures. These advances enable large-scale molecular simulations and high-throughput screening of undecane properties. GPU-accelerated density functional theory calculations reduce computational times by orders of magnitude, making previously intractable problems accessible to routine investigation. Machine learning algorithms implemented on specialized hardware accelerate the development of predictive models for undecane properties and behavior [6] [7].

Automated analysis platforms have transformed routine analytical workflows through the integration of robotic sample preparation and high-throughput analysis systems. These platforms reduce human error, improve reproducibility, and enable 24-hour operation for large-scale studies [12] [13]. Automated sample preparation systems can handle complex sample matrices and perform dilutions, extractions, and derivatizations with precision exceeding manual methods [12] [13]. Integration with laboratory information management systems (LIMS) ensures complete traceability and data integrity throughout the analytical process [12] [13].

The development of comprehensive two-dimensional gas chromatography (GC×GC) has significantly enhanced the separation and identification capabilities for complex hydrocarbon mixtures containing undecane [9] [10]. This technique employs two orthogonal separation mechanisms to achieve peak capacities exceeding 10,000, enabling the resolution of closely related isomers and trace components [9] [10]. When coupled with time-of-flight mass spectrometry, GC×GC-TOF-MS provides unparalleled analytical power for detailed hydrocarbon characterization [9] [10].

Modern thermal analysis instrumentation incorporates advanced sensor technologies and improved temperature control systems to enhance measurement precision and accuracy. Differential scanning calorimetry (DSC) instruments now achieve temperature precision of ±0.01°C and heat flow sensitivity of 0.25 μW, enabling detailed characterization of subtle thermal transitions. Thermogravimetric analyzers with improved microbalance sensitivity detect mass changes as small as 0.1 μg, facilitating analysis of small samples and trace components.

Physical Description

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

XLogP3

5.6

Boiling Point

384.6 °F at 760 mm Hg (NTP, 1992)
195.9 °C

Flash Point

149 °F (NFPA, 2010)
62.0 °C (143.6 °F) - closed cup
149 °F (65 °C) (open cup)

Vapor Density

5.4 (NTP, 1992) (Relative to Air)
5.4 (Air = 1)

Density

0.74017 at 68 °F (NTP, 1992)
0.7402 g/cu cm at 20 °C

LogP

log Kow = 5.74 (est)

Odor

Faint odo

Melting Point

-14.1 °F (NTP, 1992)
-25.6 °C
-25.54 °C

UNII

JV0QT00NUE

GHS Hazard Statements

Aggregated GHS information provided by 398 companies from 11 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 398 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 394 of 398 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Undecane is a colorless liquid. It has a faint odor. It is moderately soluble in water. n-Undecane occurs in crude oil and some plants. It is present in smoke from wood-burning stoves and fireplaces. n-Undecane occurs throughout the world in the air. It is a component of cigarette smoke. USE: n-Undecane is an important commercial chemical that is used to make other chemicals. It is a component in solvents, kerosene, gasoline, diesel fuel, and jet fuel. It is also used in fuel research. EXPOSURE: Workers that use n-undecane may breathe in vapors or have direct skin contact, particularly individuals working with jet fuel in commercial or military aircrafts. The general population may be exposed by vapors from breathing air, wood smoke, or cigarette smoke, following skin contact with products containing n-undecane, and eating certain foods. If n-undecane is released to the environment it will be broken down in air. n-Undecane released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. However it will bind strongly to soil and sediment particles in water. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. RISK: Skin and eye irritation occurs from direct contact. Nose, throat, lung irritation resulting in shortness of breath, coughing or wheezing have been reported by workers exposed to n-undecane. Lung damage, severely impaired breathing, and even death can occur in humans if liquid is breathed into lungs. Dizziness, impaired motor coordination, and slow reaction time have been reported in humans with mixtures containing n-undecane, such as jet fuel, Stoddard solvent, and mineral spirits, but it is not clear if these effects are associated with exposure to n-undecane or chemicals in the mixtures. Data on the potential for n-undecane to cause general toxicity, birth defects, or reproductive effects in laboratory animals were not available. Skin exposure to n-undecane increased the number of tumors caused by a known cancer-causing chemical (benzo(a)pyrene), but did not cause tumors by itself. No additional information on the potential for n-undecane to cause cancer were available. The potential for n-undecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.41 mmHg
0.412 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

1120-21-4
61193-21-3

Wikipedia

Undecane

Biological Half Life

7.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Undecane is obtained from the refining of petroleum. Paraffins are isolated by selective adsorption followed by fractional distillation to produce the desired mix of n-paraffins.
Isolation of n-paraffins (C9-C17) from kerosene and gas oil fractions of crude oil by selective adsorption with molecular sieves or adduction with urea followed by fractional distillation to produce the desired mixture of n-paraffins.

General Manufacturing Information

All other basic organic chemical manufacturing
All other petroleum and coal products manufacturing
Oil and gas drilling, extraction, and support activities
Petroleum refineries
Undecane: ACTIVE
Undecane inhibited bacterial spore germination on certain growth media.

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: n-undecane; Matrix: air; Detection Limit: 0.05 ug/sample.
Headspace gas chromatography and the collection of alkanes on charcoal for carbon disulfide elution and analysis by gas chromatography have been used to determine the concentration of alkanes in air.
A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. Samples collected in 1-L glass bottles are purged at 60 °C for 1 hr in an ultrapure helium gas stream using an open loop arrangement. Volatile eluates are trapped onto selective adsorbents packed inside stainless steel tubes connected in series. After stripping at a flow rate of 100 mg/min for 60 min, the adsorbent tubes are disconnected, fitted with analytical desorption caps and sequentially desorbed for 10 min on a thermal desorber. The desorbed organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/L per component. The recoveries of n-undecane from water at 30 and 60 °C were 82 and 98%, respectively. A specimen purge seawater standard chromatogram (Tenax-TA tube) revealed the presence of n-undecane. n-Undecane was also seen in chromatograms of water samples taken from Solent estuary in southern England.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

Headspace gas chromatography ... used to measure undecane in blood and tissues.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Interactions

... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types